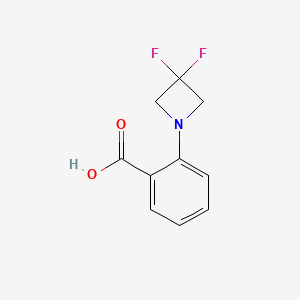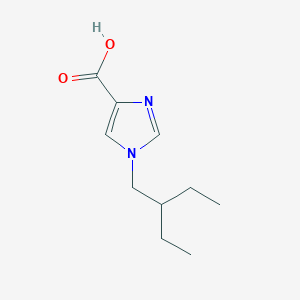
1-(2-ethylbutyl)-1H-imidazole-4-carboxylic acid
説明
Compounds like “1-(2-ethylbutyl)-1H-imidazole-4-carboxylic acid” belong to a class of organic compounds known as imidazoles, which are characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms . The “1-(2-ethylbutyl)” part indicates a 2-ethylbutyl group attached to the first carbon of the imidazole ring. The “4-carboxylic acid” part indicates a carboxylic acid group attached to the fourth carbon of the imidazole ring.
Molecular Structure Analysis
The molecular structure of this compound would be based on the imidazole ring, with the 2-ethylbutyl group and the carboxylic acid group attached at the 1st and 4th positions, respectively .Chemical Reactions Analysis
Imidazoles are known to participate in various chemical reactions. They can act as both nucleophiles and electrophiles, and they can undergo reactions such as N-alkylation, N-acylation, and reactions with electrophiles at the carbon atoms of the imidazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the imidazole ring, the 2-ethylbutyl group, and the carboxylic acid group would all influence properties such as solubility, melting point, boiling point, and reactivity .科学的研究の応用
Chemical Structure and Properties
1-(2-ethylbutyl)-1H-imidazole-4-carboxylic acid, a derivative of the imidazole family, demonstrates the intricate interactions and stability characteristics typical of imidazoles. Studies involving similar compounds have revealed the formation of stable crystalline structures and networks, facilitated by hydrogen bonding interactions, indicative of their potential utility in forming robust molecular architectures (Wu, Liu, & Ng, 2005).
Synthetic Applications
The imidazole class, including derivatives like this compound, is central to various synthetic pathways, leading to the development of biologically active molecules. For instance, derivatives have been synthesized for β-glucuronidase inhibitory activity, highlighting the potential of imidazole derivatives in drug development and biological applications (Salar et al., 2017).
Biological Interactions and Potential Therapeutic Aspects
Imidazole derivatives have been studied for their potential interactions with biological systems. Research on 1H-imidazoles, closely related to the compound , suggests a clear structure-activity relationship, revealing the potential for hormonal activity and antiproliferative effects, as well as cyclooxygenase inhibition. These insights underscore the therapeutic potential of imidazole derivatives in treating various diseases, including cancer (Wiglenda et al., 2005).
Coordination Chemistry and Material Science Applications
The imidazole ring system, including this compound derivatives, plays a crucial role in the development of coordination polymers and materials science. These compounds have been used to construct a series of coordination polymers, showcasing the diverse coordination abilities of imidazole-based multi-carboxylate ligands. The versatility in coordination modes opens avenues for the creation of materials with novel properties (Guo et al., 2013).
作用機序
将来の方向性
The future directions for research on this compound would depend on its potential applications. For instance, if it shows promise in medicinal chemistry, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in biological systems .
特性
IUPAC Name |
1-(2-ethylbutyl)imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-3-8(4-2)5-12-6-9(10(13)14)11-7-12/h6-8H,3-5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYBXZARYLOOBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1C=C(N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



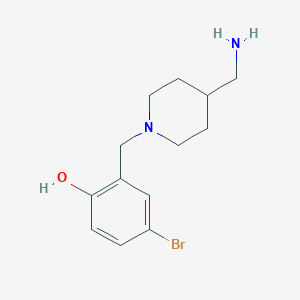
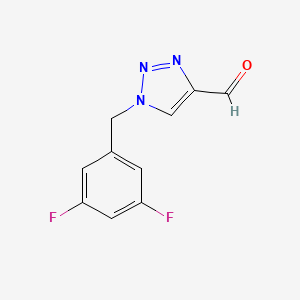
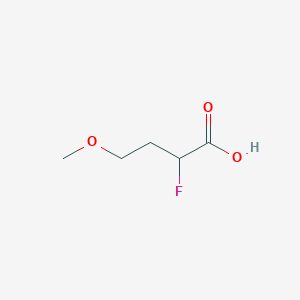
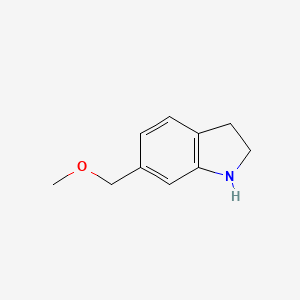
![2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1474689.png)

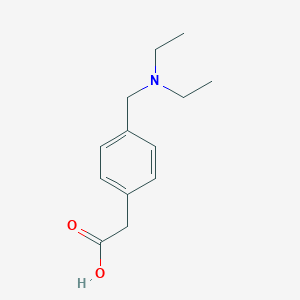
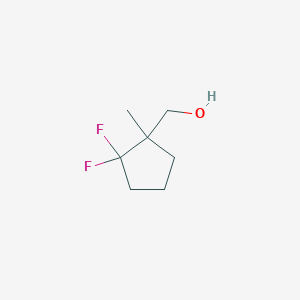

amine](/img/structure/B1474698.png)

